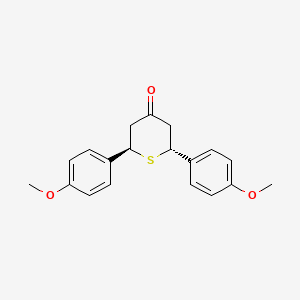
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is an organic compound that belongs to the class of thian-4-one derivatives These compounds are characterized by a thian-4-one core structure with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and a thian-4-one precursor.
Condensation Reaction: The key step involves a condensation reaction between the 4-methoxybenzaldehyde and the thian-4-one precursor under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-one core to thian-4-ol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thian-4-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-bis(4-hydroxyphenyl)thian-4-one: Similar structure but with hydroxy groups instead of methoxy groups.
(2R,6R)-2,6-bis(4-chlorophenyl)thian-4-one: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propiedades
Número CAS |
70071-29-3 |
|---|---|
Fórmula molecular |
C19H20O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-bis(4-methoxyphenyl)thian-4-one |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3/t18-,19-/m1/s1 |
Clave InChI |
ICRGSDQNZOTTTN-RTBURBONSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2CC(=O)C[C@@H](S2)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

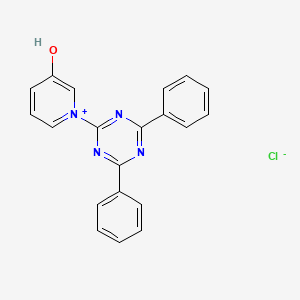

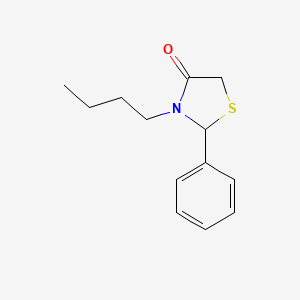

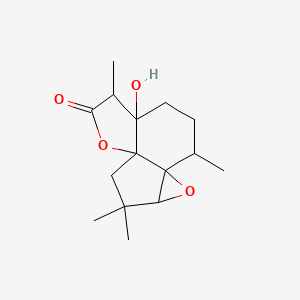
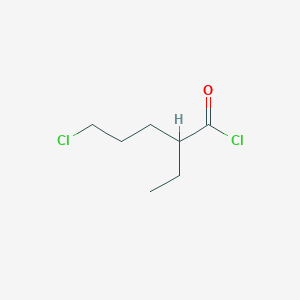
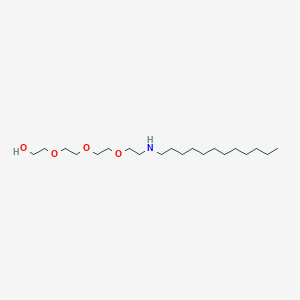


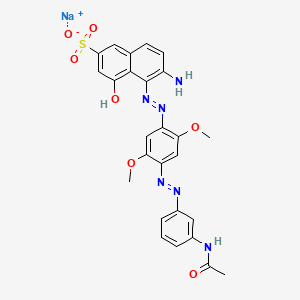
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
